molecular formula C11H5Cl3F6N2O B3042544 N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea CAS No. 646989-41-5

N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea

Cat. No.: B3042544
CAS No.: 646989-41-5
M. Wt: 401.5 g/mol
InChI Key: QWJZTLRKTDJIPX-UHFFFAOYSA-N
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Description

N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea is a synthetic organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl and trichlorovinyl groups imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 3,5-di(trifluoromethyl)aniline with 1,2,2-trichlorovinyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorovinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.

    3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Utilized as an activator in glycosylation reactions.

Uniqueness

N-[3,5-di(trifluoromethyl)phenyl]-N’-(1,2,2-trichlorovinyl)urea is unique due to the presence of both trifluoromethyl and trichlorovinyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1,2,2-trichloroethenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl3F6N2O/c12-7(13)8(14)22-9(23)21-6-2-4(10(15,16)17)1-5(3-6)11(18,19)20/h1-3H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJZTLRKTDJIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl3F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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